molecular formula C26H28N4O4 B12020914 isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 618410-92-7

isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12020914
CAS No.: 618410-92-7
M. Wt: 460.5 g/mol
InChI Key: DEBCOWBNUOJNMI-UHFFFAOYSA-N
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Description

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxy-3-methylphenylboronic acid . These intermediates undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, to form the desired pyrazole and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-(3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

618410-92-7

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

propan-2-yl 4-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H28N4O4/c1-15(2)34-25(31)22-17(4)27-26(32)28-24(22)20-14-30(19-9-7-6-8-10-19)29-23(20)18-11-12-21(33-5)16(3)13-18/h6-15,24H,1-5H3,(H2,27,28,32)

InChI Key

DEBCOWBNUOJNMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OC

Origin of Product

United States

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